2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one is a heterocyclic compound that combines pyrazole, pyridine, and thiazolidinone moieties. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one typically involves multi-step reactions:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of phenylhydrazine with acetophenone under acidic conditions.
Thiazolidinone Formation: The thiazolidinone ring is formed by the reaction of cysteine or thiosemicarbazide with an appropriate aldehyde or ketone.
Coupling Reactions: The final step involves coupling the pyrazole and thiazolidinone intermediates with a pyridine derivative under basic conditions, often using a catalyst like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole or pyridine rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the pyrazole and pyridine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its anticancer properties are of particular interest, with research focusing on its ability to induce apoptosis in cancer cells .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one involves multiple pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It can modulate signaling pathways such as the PI3K/Akt and MAPK pathways, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidine-2,4-dione
- 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidine-2-thione
Uniqueness
Compared to similar compounds, 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one exhibits unique biological activities due to the presence of the thiazolidinone ring, which enhances its ability to interact with biological targets. Its structural features allow for greater versatility in chemical modifications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H20N4OS |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N4OS/c29-22-17-30-24(27(22)15-18-8-7-13-25-14-18)21-16-28(20-11-5-2-6-12-20)26-23(21)19-9-3-1-4-10-19/h1-14,16,24H,15,17H2 |
InChI Key |
JDHSZCBXNXKMQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.